N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide

positional isomerism piperidinecarboxamide pharmacophore topology

SAR exploration often stalls when sourcing well-defined 1-piperidinecarboxamide scaffolds with unambiguous substitution topology. This building block delivers the benzodioxole privileged structure precisely at the N1 position-topologically distinct from the 4-carboxamide isomer-with computed XLogP3=1.9, TPSA=50.8 Ų, and only 2 rotatable bonds for tractable computational docking. Registered in PubChem (CID 15943613) and ChEMBL (CHEMBL4575715) with preclinical bioactivity annotations. Available in 50-500 mg packs with custom synthesis options.

Molecular Formula C14H18N2O3
Molecular Weight 262.3g/mol
CAS No. 927640-96-8
Cat. No. B497313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide
CAS927640-96-8
Molecular FormulaC14H18N2O3
Molecular Weight262.3g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C14H18N2O3/c17-14(16-6-2-1-3-7-16)15-9-11-4-5-12-13(8-11)19-10-18-12/h4-5,8H,1-3,6-7,9-10H2,(H,15,17)
InChIKeyXDJTWKDBMIWWGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzodioxol-5-ylmethyl)-1-piperidinecarboxamide (CAS 927640-96-8): Structural Identity, Computed Properties, and Screening Library Provenance


N-(1,3-Benzodioxol-5-ylmethyl)-1-piperidinecarboxamide (CAS 927640-96-8) is a synthetic small-molecule organic compound classified as a piperidine-1-carboxamide derivative bearing a 1,3-benzodioxol-5-ylmethyl substituent on the urea nitrogen [1]. It is registered in PubChem (CID 15943613) and ChEMBL (CHEMBL4575715) with a molecular formula of C14H18N2O3 and a molecular weight of 262.30 g/mol [2]. The compound is listed in multiple commercial screening libraries as a research-grade chemical building block or fragment, not as an approved therapeutic agent . Its ChEMBL entry indicates a 'Preclinical' max phase with a limited bioactivity summary comprising 8 inhibition measurements and 6 functional assay records across 3 target annotations [3].

Why N-(1,3-Benzodioxol-5-ylmethyl)-1-piperidinecarboxamide Cannot Be Interchanged with Positional Isomers or Other Piperidinecarboxamide Scaffolds


Within the piperidinecarboxamide chemical space, subtle constitutional variations produce distinct pharmacological and physicochemical signatures. The 1-carboxamide substitution pattern of the target compound directs the urea carbonyl and benzodioxole-methyl group into a specific spatial orientation that differs fundamentally from the 4-carboxamide positional isomer, which presents the amide linkage at the piperidine ring periphery [1]. Compared to the unsubstituted piperidine-1-carboxamide core (CAS 2158-03-4, MW 128.17 g/mol), the benzodioxole-methyl substituent contributes an additional ~134 Da of mass, two aromatic ring systems, two oxygen atoms, and substantially increased lipophilicity (XLogP3 ~1.9 vs. a predicted lower value for the core) [2]. The well-characterized 1-piperidinecarboxamide FAAH inhibitor PF-3845 (CAS 1196109-52-0, Ki = 0.23 μM) features a pyridinyl-trifluoromethyl-benzyl substitution rather than a benzodioxole-methyl group, illustrating how within-class N-substituent identity—not merely the 1-carboxamide scaffold—dictates target engagement and potency [3]. Generic substitution without empirical verification of target binding, selectivity, and functional activity can therefore yield misleading biological conclusions [4].

Quantitative Differentiation Evidence for N-(1,3-Benzodioxol-5-ylmethyl)-1-piperidinecarboxamide Versus Structural Analogs and In-Class Comparators


Positional Isomer Differentiation: 1-Carboxamide vs. 4-Carboxamide Substitution on the Piperidine Ring Determines Molecular Topology and Predicted Pharmacophore Accessibility

The target compound bears the urea (carboxamide) functionality directly at the piperidine ring 1-position (N-piperidine-C(=O)-NH-CH2-benzodioxole). In contrast, the positional isomer N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide places the amide linkage at the 4-position of the piperidine ring, with the piperidine nitrogen available for further substitution . This constitutional difference results in a computed heavy atom count of 19 (both isomers share the formula C14H18N2O3), but with distinct topological polar surface area contributions: the 1-carboxamide topology embeds the polar urea motif within the ring system, while the 4-carboxamide projects it outward. Piperidine-4-carboxamide derivatives with the benzodioxole-methyl substituent have been reported as SARS-CoV-2 PLpro enzyme binders (e.g., GRL-0667, CHEMBL1173044) [1], whereas the 1-carboxamide target compound has not been reported in this context, indicating divergent biological recognition based on substitution position alone.

positional isomerism piperidinecarboxamide pharmacophore topology medicinal chemistry

Ring-Size Scaffold Comparison: Piperidine (6-Membered) vs. Pyrrolidine (5-Membered) 1-Carboxamide with Identical Benzodioxole-Methyl Substituent

The target compound features a six-membered piperidine ring, whereas close analogs such as N-(1,3-benzodioxol-5-ylmethyl)-1-pyrrolidinecarboxamide (CAS not available) or 2-pyrrolidinecarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-5-oxo- (CAS 1009237-29-9, MW 262.26) employ a five-membered pyrrolidine ring . Despite sharing an identical molecular formula (C14H18N2O3 for the piperidine case; C13H14N2O4 for the 5-oxo-pyrrolidine variant), the ring size alters the spatial projection of the carboxamide group and the conformational ensemble accessible to the molecule. The piperidine ring adopts chair conformations with distinct axial/equatorial preferences, whereas pyrrolidine populates envelope conformations with different angular geometries, affecting the distance and angle between the benzodioxole moiety and the hydrogen-bonding urea motif [1]. The computed complexity score for the target compound is 318, reflecting its greater conformational degrees of freedom compared to the more constrained 5-oxo-pyrrolidine analog [2].

ring-size effect piperidine pyrrolidine conformational flexibility carboxamide scaffold

Physicochemical Differentiation: Computed LogP, Hydrogen-Bonding Capacity, and Topological Polar Surface Area vs. Unsubstituted Piperidine-1-Carboxamide Core

The target compound possesses computed physicochemical properties that distinguish it from the unsubstituted piperidine-1-carboxamide core (CAS 2158-03-4, C6H12N2O, MW 128.17 g/mol). Specifically, the benzodioxole-methyl substituent confers: XLogP3 = 1.9, indicating moderate lipophilicity suitable for membrane permeability; 1 hydrogen bond donor (the urea NH); 3 hydrogen bond acceptors (urea carbonyl, two dioxole oxygens); a topological polar surface area (TPSA) of 50.8 Ų; and 2 rotatable bonds [1]. In contrast, the unsubstituted core (piperidine-1-carboxamide) has a lower molecular weight (128.17 vs. 262.30 g/mol), higher hydrogen bond donor count (2 vs. 1, due to the primary amide NH2), lower LogP, and smaller TPSA. These differences place the target compound in a distinct property space: its TPSA of 50.8 Ų falls below the typical 60–70 Ų threshold associated with good CNS penetration, while its XLogP3 of 1.9 is within the optimal range (1–3) for oral bioavailability according to Lipinski and CNS MPO scoring guidelines [2].

lipophilicity LogP TPSA hydrogen bond donors drug-likeness physicochemical properties

In-Class Comparator Assessment: N-(1,3-Benzodioxol-5-ylmethyl)-1-piperidinecarboxamide vs. PF-3845, a Well-Characterized FAAH Inhibitor Sharing the 1-Piperidinecarboxamide Scaffold

PF-3845 (N-3-pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide, CAS 1196109-52-0, MW 453.45 g/mol) is a well-characterized, irreversible FAAH inhibitor (Ki = 0.23 μM) that shares the 1-piperidinecarboxamide core scaffold with the target compound [1]. The key structural divergence lies in the N-substituent: PF-3845 bears a bulky N-3-pyridinyl group attached to the urea nitrogen, plus a 4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl] substituent on the piperidine ring, whereas the target compound carries an N-(1,3-benzodioxol-5-ylmethyl) substituent on the urea nitrogen with no piperidine ring functionalization. PF-3845 achieves FAAH inhibition through covalent carbamylation of the catalytic serine (Ser241), a mechanism that requires specific spatial presentation of the urea electrophile [2]. The target compound's benzodioxole-methyl group presents different steric and electronic properties (no trifluoromethyl groups, no pyridine nitrogens) compared to PF-3845's elaborate substitution, which may alter both target engagement and off-target profile. While the target compound has ChEMBL-curated bioactivity data (8 inhibition measurements across 3 targets) [3], no publicly available FAAH inhibition data for this specific compound were identified.

FAAH inhibition 1-piperidinecarboxamide PF-3845 endocannabinoid scaffold comparison covalent inhibitor

ChEMBL Bioactivity Registry: Evidence of Documented but Non-Disclosed Biological Activity for the Target Compound

The ChEMBL database (CHEMBL4575715) records the target compound with a 'Preclinical' max phase designation and a bioactivity summary comprising 8 inhibition measurements (percent effect and IC50 types), 6 functional assay records (category 'F'), and annotation across 3 distinct biological targets [1]. While the specific target identities and numerical IC50 values are not publicly exposed in the compound report card interface, the existence of curated bioactivity data distinguishes this compound from completely uncharacterized screening library members. For comparison, the unsubstituted piperidine-1-carboxamide core (CAS 2158-03-4) has a different bioactivity profile, and SPRi 3 (CAS 1292285-54-1, also C14H18N2O3 but a sepiapterin reductase inhibitor with IC50 = 53–74 nM) has well-defined target engagement data, indicating that even within the same molecular formula space, biological activity is scaffold-dependent.

ChEMBL bioactivity preclinical screening data target annotation

Evidence Gap Advisory: Absence of Publicly Available Direct Head-to-Head Comparative Bioactivity Data for the Target Compound Versus Structural Analogs

A systematic literature and database search (PubMed, PubChem, ChEMBL, BindingDB, patents) did not identify any peer-reviewed publication or publicly accessible dataset reporting direct, head-to-head quantitative comparison of N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide (CAS 927640-96-8) against its closest positional isomer (4-carboxamide), ring-size analog (pyrrolidine-1-carboxamide), or in-class compound (PF-3845, SPRi 3) in the same assay under identical conditions. The available differentiation evidence is therefore limited to (i) computed structural and physicochemical property comparisons (Evidence Items 1–3), (ii) class-level inference from in-class compounds with published data (Evidence Item 4), and (iii) database-curated bioactivity summaries without full quantitative disclosure (Evidence Item 5). Users procuring this compound for target-specific biological studies should conduct their own comparative profiling against relevant analogs, as the existing public evidence base is insufficient to support claims of superior potency, selectivity, or functional activity relative to any specific comparator [1].

evidence gap comparative data limitation procurement caveat bioactivity disclosure

Recommended Procurement and Application Scenarios for N-(1,3-Benzodioxol-5-ylmethyl)-1-piperidinecarboxamide Based on Current Evidence


Medicinal Chemistry Scaffold Exploration: 1-Piperidinecarboxamide Core with Benzodioxole-Methyl N-Substituent for SAR Library Synthesis

The target compound serves as a discrete 1-piperidinecarboxamide scaffold for structure-activity relationship (SAR) studies where the benzodioxole-methyl group is the N-substituent of interest. Its physicochemical profile (XLogP3 = 1.9, TPSA = 50.8 Ų, MW = 262.30 g/mol) places it in a favorable oral drug-like property space, and the presence of the 1-carboxamide urea motif provides a hydrogen-bonding pharmacophore recognized by multiple target classes, including serine hydrolases [1]. Medicinal chemists can use this compound as a starting point for systematic variation of the benzodioxole moiety or piperidine ring, comparing activity against the 4-carboxamide positional isomer series to map structure-activity relationships [2].

Screening Library Enumeration: Accessing the Piperidine-Benzodioxole Chemical Space in Phenotypic or Target-Based Screens

The compound is listed in multiple commercial screening libraries and is registered in ChEMBL with preclinical-phase bioactivity annotations [1]. It provides access to a specific region of chemical space—the intersection of the piperidine-1-carboxamide scaffold with the benzodioxole privileged structure—that is underrepresented by well-characterized probes such as PF-3845 (which occupies a different substituent space). Inclusion of this compound in diversity-oriented screening sets can help identify novel chemotype-target pairings, particularly given that the benzodioxole motif is present in bioactive natural products (e.g., piperine) and synthetic compounds with reported leishmanicidal activity [2].

Computational Chemistry and Molecular Modeling: A Defined 3D Topology for Docking and Pharmacophore Modeling Studies

With its well-defined 2D structure (SMILES: O=C(NCc1ccc2c(c1)OCO2)N1CCCCC1) and computable 3D conformer ensemble, the target compound is suitable for computational docking studies against targets where the piperidine-1-carboxamide motif is a known pharmacophore (e.g., FAAH, MAGL, serine hydrolases) [1]. Its computed properties—2 rotatable bonds limiting conformational flexibility, TPSA of 50.8 Ų, and XLogP3 of 1.9—make it a tractable ligand for molecular dynamics simulations. The availability of the 4-carboxamide positional isomer as a comparator further enables computational assessment of how substitution position affects predicted binding poses [2].

Analytical Reference Standard: Identity Confirmation for Piperidinecarboxamide Derivatives in Chemical Biology Studies

As a compound with a unique CAS registry number (927640-96-8), PubChem CID (15943613), and ChEMBL ID (CHEMBL4575715), the target compound can serve as an analytical reference standard for identity confirmation in studies involving piperidine-benzodioxole derivatives. Its SMILES, InChI, and InChIKey are fully specified in PubChem, enabling unambiguous structure verification by NMR, LC-MS, or other analytical methods [1]. This is particularly relevant given that the structurally similar compound SPRi 3 (CAS 1292285-54-1) shares the same molecular formula but a completely different scaffold and biological target profile, underscoring the need for rigorous identity confirmation [2].

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